(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
CAS No.: 461432-25-7
Cat. No.: VC21070541
Molecular Formula: C29H33ClO10
Molecular Weight: 577 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 461432-25-7 |
---|---|
Molecular Formula | C29H33ClO10 |
Molecular Weight | 577 g/mol |
IUPAC Name | [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate |
Standard InChI | InChI=1S/C29H33ClO10/c1-6-35-23-10-7-20(8-11-23)13-22-14-21(9-12-24(22)30)26-28(38-18(4)33)29(39-19(5)34)27(37-17(3)32)25(40-26)15-36-16(2)31/h7-12,14,25-29H,6,13,15H2,1-5H3/t25-,26+,27-,28+,29+/m1/s1 |
Standard InChI Key | DKOQYKRDCDCNOR-ZCCUTQAASA-N |
Isomeric SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Canonical SMILES | CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)Cl |
Introduction
Nomenclature and Chemical Identity
Dapagliflozin Tetraacetate is a tetraacetylated derivative of dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The compound is characterized by its complex stereochemistry and multiple functional groups, which contribute to its specific pharmaceutical applications and chemical behavior.
Chemical Identifiers
The compound is identified through various systematic naming conventions and registry numbers, as summarized in Table 1.
Table 1: Chemical Identifiers of Dapagliflozin Tetraacetate
Parameter | Identifier |
---|---|
IUPAC Name | (2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
Alternative IUPAC Name | [(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]oxan-2-yl]methyl acetate |
Alternative Name | (1S)-1,5-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol 2,3,4,6-tetraacetate |
CAS Registry Number | 461432-25-7 |
InChIKey | DKOQYKRDCDCNOR-ZCCUTQAASA-N |
European Community (EC) Number | 930-010-9 |
MDL Number | MFCD22494949 |
DSSTox Substance ID | DTXSID50439487 |
The compound was first registered in chemical databases in 2006, with recent updates to its record as recent as March 2025, indicating ongoing research interest and relevance in pharmaceutical chemistry .
Physical and Chemical Properties
Physical Characteristics
Dapagliflozin Tetraacetate appears as a white crystalline powder with specific physical properties that influence its handling, storage, and application in pharmaceutical processes.
Table 2: Physical Properties of Dapagliflozin Tetraacetate
Property | Value |
---|---|
Physical State | White powder |
Melting Point | 131.2-134.6°C |
Molecular Weight | 577.02 g/mol |
Molecular Formula | C₂₉H₃₃ClO₁₀ |
Recommended Storage | 2-8°C (Refrigerated) |
Stability | Stable under recommended storage conditions |
Synthesis and Production Methods
The synthesis of Dapagliflozin Tetraacetate involves sophisticated organic chemistry techniques and typically follows several strategic routes, each optimized for specific production requirements.
Common Synthetic Pathways
Research has revealed several approaches to synthesizing this compound, with variations in starting materials, catalysts, and reaction conditions.
Grignard Reaction Approach
A predominant synthetic route utilizes Grignard chemistry with the following key components:
-
Starting material: 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene
-
Sugar component: 2,3,4,6-tetraacetylglucosamine bromide
-
Metallic catalyst: Typically involving magnesium and/or rare earth catalysts
The process involves preparing a Grignard reagent from the iodo-benzene component, followed by reaction with the brominated sugar derivative to form the C-glycosidic bond that characterizes the final structure .
Cobalt-Catalyzed Synthesis
An alternative approach employs cobalt catalysis:
-
Hydroxyl-protected α-D-bromo-glucopyranose (Formula II) reacts with a Grignard reagent (Formula III)
-
The reaction proceeds in the presence of a cobalt catalyst and specific ligand
-
This method offers advantages in terms of cost-effectiveness and environmental impact
This synthetic route is particularly relevant for industrial-scale production due to its economic viability and reduced environmental footprint compared to traditional methods .
Industrial Production Considerations
For commercial production, several factors are optimized:
-
Reaction yield: Methods are refined to achieve high conversion rates
-
Purity profile: Production processes aim to minimize impurities
-
Cost-effectiveness: Selection of reagents and catalysts that balance cost and performance
-
Scalability: Procedures that can be effectively transferred to larger production volumes
-
Environmental impact: Reduced use of hazardous reagents and solvents
The industrial synthesis typically employs automated reactors under optimized conditions to ensure consistency in product quality and yield .
Analytical Characterization and Quality Control
Spectroscopic Identification
The structural confirmation and purity assessment of Dapagliflozin Tetraacetate typically employ various spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation
-
Mass Spectrometry for molecular weight confirmation and fragmentation pattern analysis
-
Infrared Spectroscopy for functional group identification
-
Ultraviolet-Visible Spectroscopy for chromophore characterization
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and related techniques are essential for purity determination and separation from potential impurities or isomers.
Table 3: Typical Quality Control Parameters
Parameter | Typical Specification |
---|---|
Appearance | White crystalline powder |
Purity | ≥98% (by HPLC) |
Melting Range | 131.2-134.6°C |
Specific Optical Rotation | Characteristic value within defined range |
Residual Solvents | Within ICH guidelines |
Water Content | ≤0.5% |
Applications in Pharmaceutical Research and Industry
Role as a Synthetic Intermediate
Dapagliflozin Tetraacetate serves as a crucial intermediate in the synthesis of dapagliflozin, an approved medication for type 2 diabetes. The tetraacetate derivative represents a protected form of the molecule that can undergo selective transformations in subsequent synthetic steps .
Reference Standard Applications
The compound is widely used as a reference standard in pharmaceutical analysis:
-
Quality control of dapagliflozin active pharmaceutical ingredient (API)
-
Impurity profiling of dapagliflozin formulations
-
Method development and validation for analytical procedures
As a well-characterized pharmaceutical impurity standard, it enables accurate quantification of acetylated impurities in dapagliflozin products .
Research Applications
Beyond its role in pharmaceutical production, this compound has significant research applications:
-
Structure-activity relationship studies for SGLT2 inhibitors
-
Development of novel synthetic methodologies
-
Exploration of C-glycoside chemistry
-
Study of stereoselective reactions in carbohydrate chemistry
Recent research has explored late-stage functionalization of this compound, including azidation reactions that demonstrate potential for developing complex derivatives with modified pharmacological properties .
Chemical Reactivity and Modifications
The reactivity of Dapagliflozin Tetraacetate is largely determined by its functional groups and structural features.
Key Reaction Sites
Several positions in the molecule are amenable to chemical modifications:
-
Acetoxy groups: Susceptible to hydrolysis, transesterification, and reduction
-
Benzylic C-H bonds: Potential sites for functionalization via C-H activation
-
Aromatic rings: Subject to electrophilic substitution reactions
-
Pyranose ring: Potential for ring-opening under specific conditions
Documented Modifications
Research literature documents several specific modifications of this compound:
-
Deacetylation to form dapagliflozin (the parent drug)
-
Oxidation at the 5-position followed by methoxylation to yield 5-Methoxy Dapagliflozin Tetraacetate
-
Benzylic C-H functionalization, including azidation for potential click chemistry applications
These transformations highlight the compound's versatility as a platform for further structural elaboration and pharmaceutical development .
Related Compounds and Structural Analogs
Structural Relatives
Several compounds share structural similarities with Dapagliflozin Tetraacetate:
Table 4: Structural Analogs of Dapagliflozin Tetraacetate
Compound | Relationship | CAS Number | Distinction |
---|---|---|---|
Dapagliflozin | Parent compound | - | Lacks acetyl groups |
5-Methoxy Dapagliflozin Tetraacetate | Derivative | - | Contains methoxy group at 5-position |
Peracetyl Empagliflozin | Related SGLT2 inhibitor intermediate | 915095-99-7 | Contains tetrahydrofuran-3-yl moiety instead of ethoxy group |
1,4-Anhydro-D-glucitol tetraacetate | Related glucitol derivative | 53905-78-5 | Different aglycone portion |
These structural relatives provide insight into the structural space around Dapagliflozin Tetraacetate and its position within the broader family of C-glycoside derivatives .
Comparison with Other SGLT2 Inhibitor Intermediates
The structural features of Dapagliflozin Tetraacetate can be compared with intermediates in the synthesis of other SGLT2 inhibitors:
-
Empagliflozin derivatives: Feature a tetrahydrofuran-3-yl substituent instead of the ethoxy group
-
Canagliflozin intermediates: Contain a thiophene moiety in their structure
-
Other C-glycoside derivatives: Vary in the nature of the aglycone portion and substitution patterns
These comparisons highlight the common structural features necessary for SGLT2 inhibition while also revealing the diversity of chemical modifications that can be accommodated within this pharmacological class .
Recent Research Developments
Synthetic Innovation
Recent research has focused on improving the synthesis of Dapagliflozin Tetraacetate through:
-
Development of novel catalytic systems for more efficient C-glycoside formation
-
Exploration of green chemistry approaches to reduce environmental impact
-
Optimization of reaction conditions for improved yield and stereoselectivity
-
Application of flow chemistry techniques for continuous production
These innovations aim to address challenges in large-scale production and environmental sustainability .
Novel Functionalization Strategies
Current research is also exploring new methods for modifying Dapagliflozin Tetraacetate:
-
Late-stage benzylic C-H functionalization for introducing diverse functional groups
-
Selective deacetylation strategies for regioselective modifications
-
Azidation reactions for subsequent click chemistry applications
-
Development of photoredox-catalyzed transformations for previously challenging modifications
These approaches expand the utility of Dapagliflozin Tetraacetate as a platform for developing new bioactive compounds and pharmaceutical candidates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume